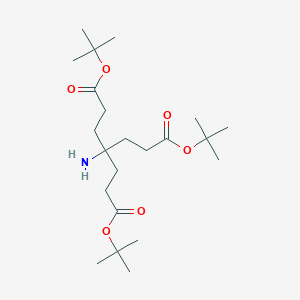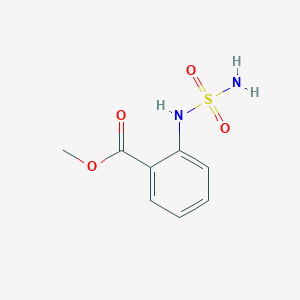
Methyl 2-(sulfamoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(sulfamoylamino)benzoate, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 2-(sulfamoylamino)benzoate is not fully understood, but it is believed to act as an inhibitor of various enzymes and transporters. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of organic anion transporting polypeptides (OATPs), transporters involved in the uptake of various drugs and endogenous compounds.
Effets Biochimiques Et Physiologiques
Methyl 2-(sulfamoylamino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. It has also been shown to inhibit the uptake of various drugs and endogenous compounds by OATPs, which can affect their pharmacokinetics and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(sulfamoylamino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be a potent inhibitor of various enzymes and transporters. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on different enzymes and transporters may vary. Additionally, it may have off-target effects that can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Methyl 2-(sulfamoylamino)benzoate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to further study its mechanism of action and its effects on different enzymes and transporters. Additionally, it may be interesting to investigate its potential as a tool for the study of enzyme inhibition and protein-ligand interactions. Finally, it may be worth exploring its potential as a probe for the study of drug transporter function and drug-drug interactions.
Méthodes De Synthèse
Methyl 2-(sulfamoylamino)benzoate can be synthesized by reacting 2-amino benzoic acid with methyl chloroformate and then reacting the resulting intermediate with sulfamide. The reaction can be catalyzed by a base such as triethylamine, and the final product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 2-(sulfamoylamino)benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and diabetes. In biochemistry, it has been used as a tool to study enzyme inhibition and protein-ligand interactions. In pharmacology, it has been investigated for its potential as a drug transporter inhibitor.
Propriétés
Numéro CAS |
127903-06-4 |
|---|---|
Nom du produit |
Methyl 2-(sulfamoylamino)benzoate |
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
methyl 2-(sulfamoylamino)benzoate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)6-4-2-3-5-7(6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |
Clé InChI |
WSZJADHVJOBSJL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NS(=O)(=O)N |
Synonymes |
Benzoic acid, 2-[(aminosulfonyl)amino]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
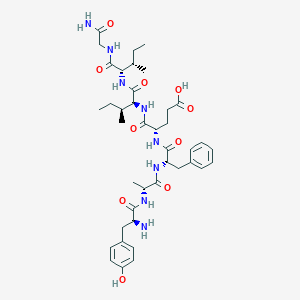
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)
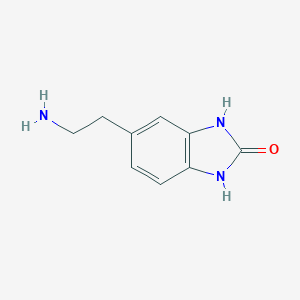
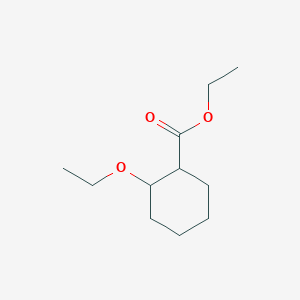
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
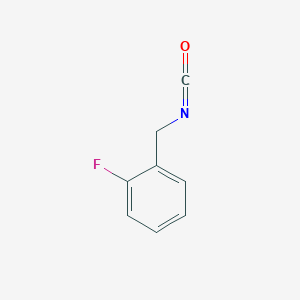
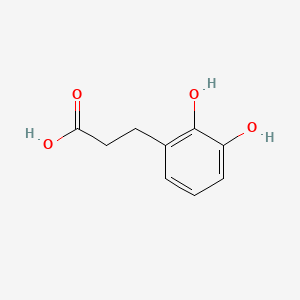
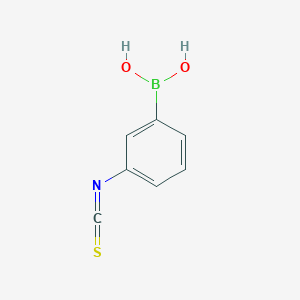
![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
